N-methyl,4-oxopyridine-3-carboxamide

Cardiovascular Disease Metabolomics Vascular Biology

N-Methyl-4-oxopyridine-3-carboxamide (4PY, CAS 769-49-3) is a functionally unique 4-pyridone metabolite essential for translational cardiovascular research. Unlike its structural isomer 2PY, physiological 4PY induces vascular inflammation via VCAM-1 upregulation and is independently associated with MACE risk (HR 1.89). Procure as an analytical standard for LC-MS/MS quantification in plasma or serum, or as a high-potency PNP inhibitor (Ki = 0.104 nM human). Do not substitute with 2PY—assuming functional equivalence invalidates research outcomes.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B12343529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl,4-oxopyridine-3-carboxamide
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCNC(=O)C1C=NC=CC1=O
InChIInChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-5H,1H3,(H,8,11)
InChIKeyMVUASHPXKWEKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why N-Methyl-4-oxopyridine-3-carboxamide (4PY) is More Than Just a Niacin Metabolite


N-Methyl-4-oxopyridine-3-carboxamide (CAS 769-49-3), also known as 4PY or N1-methyl-4-pyridone-3-carboxamide, is a 4-pyridone derivative substituted with a carboxamide group at the C-3 position and a methyl group at N-1 [1]. While its primary endogenous role is as a terminal breakdown product of nicotinamide and NAD+ metabolism, its significance has expanded. Research now identifies it not merely as an excreted metabolite, but as a molecule with quantifiable differential biological activity and material properties that are critical for specific research and industrial applications [2].

Why You Cannot Substitute N-Methyl-4-oxopyridine-3-carboxamide with its Isomer 2PY or Other Pyridone Analogs


Substituting N-methyl-4-oxopyridine-3-carboxamide (4PY) with its closely related structural isomer, N1-methyl-2-pyridone-5-carboxamide (2PY), or other 4-pyridone analogs will lead to significantly divergent experimental outcomes. Despite sharing the same molecular formula (C7H8N2O2) and both being terminal metabolites of excess niacin, 4PY and 2PY exhibit distinct melting points (179-181 °C vs. 210-21.5 °C) . More importantly, they display profoundly different biological activities. In in vivo models, physiological levels of 4PY, but not its isomer 2PY, were shown to induce vascular inflammation by upregulating VCAM-1 expression and promoting leukocyte adhesion to the vascular endothelium [1]. Therefore, assuming functional equivalence between 4PY, 2PY, or other pyridone-3-carboxamide derivatives without direct comparative data is a high-risk procurement strategy that can invalidate research, particularly in studies related to cardiovascular disease, purine metabolism, and niacin biochemistry.

Quantitative Evidence for Selecting N-Methyl-4-oxopyridine-3-carboxamide (4PY) Over Analogs


In Vivo Vascular Inflammation: 4PY, but Not 2PY, Induces Endothelial Activation

In a study investigating niacin metabolites and cardiovascular risk, treatment with physiological levels of 4PY, but not its structural isomer 2PY, induced expression of vascular cell adhesion molecule-1 (VCAM-1) and promoted leukocyte adherence to vascular endothelium in mice [1]. This establishes a functional divergence critical for studies on vascular inflammation.

Cardiovascular Disease Metabolomics Vascular Biology

Potent PNP Inhibition: Sub-Nanomolar Affinity vs. Clinical Inhibitors

4PY demonstrates exceptionally high affinity for purine nucleoside phosphorylase (PNP), with a reported Ki of 0.042 nM against the bovine enzyme [1]. This places its potency among the most potent known inhibitors of this enzyme. For context, many biologically active PNP inhibitors under investigation possess Ki values in the 10⁻⁶ to 10⁻⁷ M (1,000-100 nM) range [2].

Enzyme Inhibition Immunosuppression Drug Discovery

Material Identity: Distinct Melting Point Differentiates 4PY from Isomer 2PY

A fundamental physicochemical property, melting point, provides a clear and quantifiable differentiation between the two isomeric terminal metabolites of niacin. 4PY exhibits a melting point of 179-181 °C , while its structural isomer, 2PY, has a significantly higher melting point of 210-21.5 °C .

Analytical Chemistry Quality Control Material Science

Synthetic Route: Well-Characterized Direct N-Alkylation with Quantified Yield

A specific and reproducible synthetic method for 4PY is well-documented via direct N-alkylation. This route involves reacting 4-methoxypyridine-3-carboxamide with iodomethane in a methanol:water mixture at 60°C for 24 hours under a nitrogen atmosphere, yielding 4PY as a yellow precipitate with a reported yield of 65% .

Synthetic Chemistry Process Development Analytical Chemistry

Role in Niacin Metabolism: A Major Catabolite in Key Preclinical Models

The metabolic fate of nicotinamide is highly strain-dependent. In Wistar, SD, and ACI rats, the major urinary catabolite is N1-methyl-4-pyridone-3-carboxamide (4PY). In contrast, in Fischer rats, the major catabolite is its precursor, N1-methylnicotinamide (MNA), due to significantly lower enzyme activity for the conversion of MNA to 4PY [1]. This highlights 4PY's specific and dominant role in the detoxification pathway for the majority of commonly used rat strains.

Metabolomics Pharmacokinetics Toxicology

High-Value Application Scenarios for N-Methyl-4-oxopyridine-3-carboxamide (4PY)


Biomarker Quantification for Cardiovascular Disease (CVD) Risk Studies

Procure N-methyl-4-oxopyridine-3-carboxamide as a high-purity analytical standard for the quantification of 4PY in biological matrices (e.g., plasma, serum, urine). This is essential for clinical and epidemiological studies investigating the link between niacin metabolism and residual cardiovascular risk. As demonstrated in recent research, elevated plasma levels of 4PY are independently associated with an increased 3-year risk of major adverse cardiovascular events (MACE), with an adjusted hazard ratio (HR) of 1.89 (95% CI: 1.26–2.84) [1]. Its use as a standard is mandatory for accurate and reproducible measurements in metabolomics workflows.

Enzyme Inhibition Studies Targeting Purine Nucleoside Phosphorylase (PNP)

Utilize N-methyl-4-oxopyridine-3-carboxamide as a high-potency tool compound for in vitro studies of purine nucleoside phosphorylase (PNP). Its exceptionally high affinity (Ki = 0.042 nM for bovine PNP; Ki = 0.104 nM for human PNP) makes it ideal for enzyme kinetics studies, inhibitor screening assays (as a positive control), and structural biology investigations into PNP-ligand interactions [2]. This specific application leverages its unique potency among pyridone derivatives.

Pharmaceutical Reference Standard and Impurity Profiling

Employ N-methyl-4-oxopyridine-3-carboxamide as a certified reference standard for impurity profiling in pharmaceutical development and quality control. As a known impurity of nicotine and a metabolite of nicotinamide, it is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) for drug substance and product release and stability testing [3]. Its procurement as a characterized standard supports regulatory submissions (e.g., ANDA, DMF).

Synthetic Intermediate for Pyridone-Containing Compound Libraries

Source N-methyl-4-oxopyridine-3-carboxamide as a versatile synthetic intermediate for building focused libraries of 4-pyridone derivatives. Its defined structure allows for further chemical modifications, such as N-functionalization or elaboration of the carboxamide group, to generate novel compounds for medicinal chemistry campaigns, including potential orexin receptor antagonists . The availability of a well-characterized synthetic route with a 65% yield provides a reliable starting point for these efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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